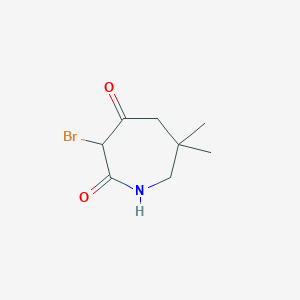
2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid is an organic compound with the molecular formula C12H13ClO4. This compound is a derivative of succinic acid, where one of the carboxyl groups is esterified with ethanol, and the phenyl ring is substituted with a chlorine atom at the para position. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid typically involves the esterification of 2-(4-Chlorophenyl)succinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active succinic acid derivative, which can then participate in various biochemical pathways. The chlorine-substituted phenyl ring may also interact with hydrophobic pockets in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)succinic acid: The parent compound without the ester group.
2-(4-Bromophenyl)succinic acid 4-monoethylester: Similar structure with a bromine atom instead of chlorine.
2-(4-Methylphenyl)succinic acid 4-monoethylester: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The ester group also provides additional functionality, allowing for further chemical modifications.
Eigenschaften
Molekularformel |
C12H13ClO4 |
|---|---|
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C12H13ClO4/c1-2-17-11(14)7-10(12(15)16)8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZIICYKCDDQUMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(benzyloxy)butyl]-N-propylamine](/img/structure/B8272932.png)


![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-yl acetate](/img/structure/B8272954.png)
![5,7-Dimethyl-3-methylsulfanyl-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B8272965.png)




